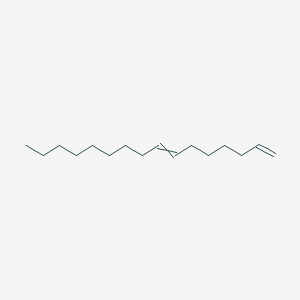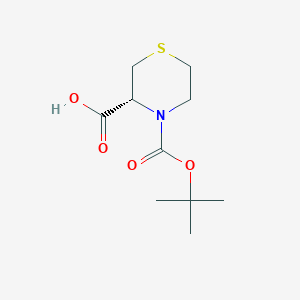
2-Octadecyldocosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecyldocosan-1-ol is a long-chain aliphatic alcohol with the molecular formula C40H82O. This compound is primarily used in the cosmetics industry as a surfactant due to its ability to reduce surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octadecyldocosan-1-ol can be synthesized through the Guerbet reaction, which involves the condensation of two alcohol molecules to form a higher molecular weight alcohol. The reaction typically requires a strong base such as potassium hydroxide and elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process is carried out in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2-Octadecyldocosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Octadecyldocosan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Octadecyldocosan-1-ol involves its interaction with lipid membranes. It disrupts the lipid bilayer structure, leading to increased membrane permeability. This property is particularly useful in antiviral applications, where it prevents the fusion of viral envelopes with host cell membranes, thereby inhibiting viral entry and replication .
Comparison with Similar Compounds
Similar Compounds
1-Docosanol:
1-Dodecanol: A 12-carbon fatty alcohol used in detergents and lubricating oils.
Uniqueness
2-Octadecyldocosan-1-ol is unique due to its longer carbon chain, which imparts higher hydrophobicity and better surfactant properties compared to shorter-chain alcohols like 1-Dodecanol. Its ability to disrupt lipid membranes more effectively makes it particularly valuable in antiviral applications .
Properties
IUPAC Name |
2-octadecyldocosan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40(39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRNYDWAOQKSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601702 |
Source


|
| Record name | 2-Octadecyldocosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182176-42-7 |
Source


|
| Record name | 2-Octadecyldocosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
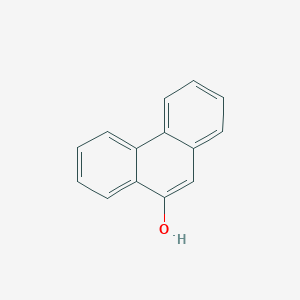
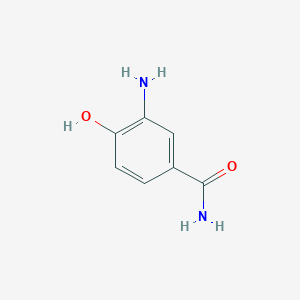
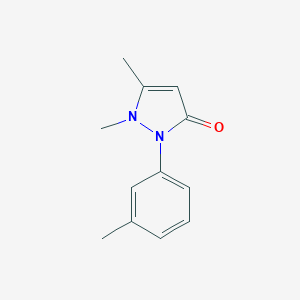
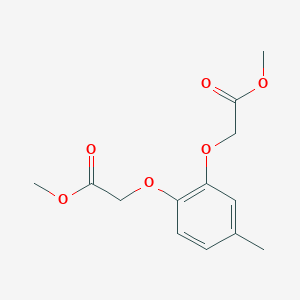
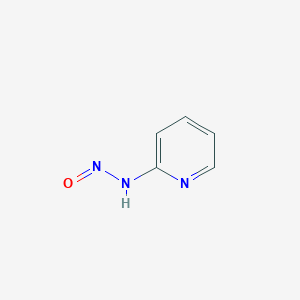
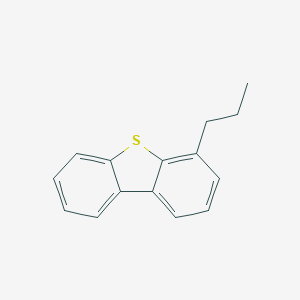
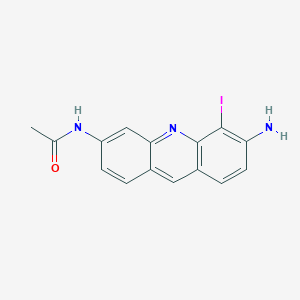
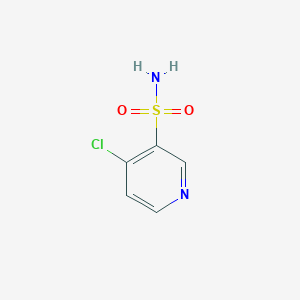


![4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline](/img/structure/B47629.png)
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)
